Cas no 2172177-60-3 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid)

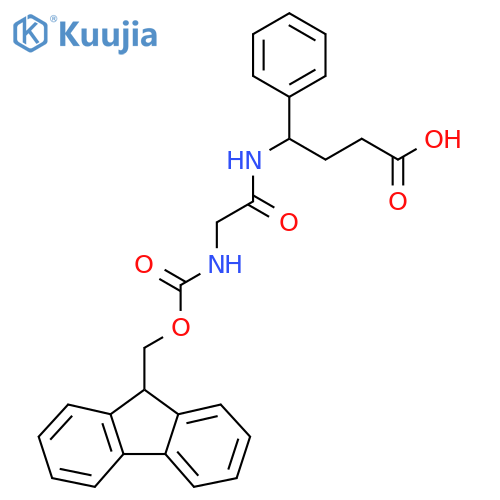

2172177-60-3 structure

商品名:4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid

- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid

- 2172177-60-3

- EN300-1493016

-

- インチ: 1S/C27H26N2O5/c30-25(29-24(14-15-26(31)32)18-8-2-1-3-9-18)16-28-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,33)(H,29,30)(H,31,32)

- InChIKey: MHVGFZORSRHFOC-UHFFFAOYSA-N

- ほほえんだ: O(C(NCC(NC(C1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 458.18417193g/mol

- どういたいしつりょう: 458.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 34

- 回転可能化学結合数: 10

- 複雑さ: 685

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 105Ų

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1493016-2500mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 2500mg |

$1370.0 | 2023-09-28 | ||

| Enamine | EN300-1493016-10000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 10000mg |

$3007.0 | 2023-09-28 | ||

| Enamine | EN300-1493016-2.5g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 2.5g |

$6602.0 | 2023-06-05 | ||

| Enamine | EN300-1493016-0.1g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1493016-0.5g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1493016-1.0g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 1g |

$3368.0 | 2023-06-05 | ||

| Enamine | EN300-1493016-5.0g |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1493016-5000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 5000mg |

$2028.0 | 2023-09-28 | ||

| Enamine | EN300-1493016-1000mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 1000mg |

$699.0 | 2023-09-28 | ||

| Enamine | EN300-1493016-100mg |

4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]-4-phenylbutanoic acid |

2172177-60-3 | 100mg |

$615.0 | 2023-09-28 |

4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid 関連文献

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

4. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

-

Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433

2172177-60-3 (4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-phenylbutanoic acid) 関連製品

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2877638-15-6(2-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyridine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量